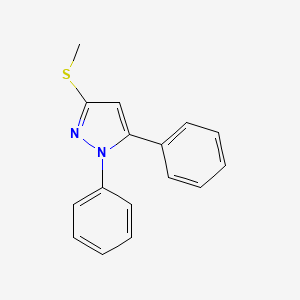
1,5-Diphenyl-3-methylthio-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diphenyl-3-methylthio-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two phenyl groups at positions 1 and 5, and a methylthio group at position 3. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-3-methylthio-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. This reaction typically requires a catalyst, such as iodine, and proceeds under mild conditions . Another method involves the reaction of substituted phenylhydrazine with α, β-unsaturated aldehydes or ketones in the presence of a catalyst like vitamin B1 .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclocondensation reactions. The use of green catalysts, such as vitamin B1, is preferred due to their favorable catalytic activity and reusability . The reaction conditions are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diphenyl-3-methylthio-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a methyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
1,5-Diphenyl-3-methylthio-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral agent.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent probes and materials with photoluminescent properties.
Mécanisme D'action
The mechanism of action of 1,5-Diphenyl-3-methylthio-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trisubstituted Pyrazoles: These compounds have similar structural features but differ in the nature and position of substituents.
3,5-Diphenyl-1H-pyrazole: Lacks the methylthio group at position 3.
Sulfur-Containing Pyrazoles: Compounds with sulfur atoms in different positions or functional groups.
Uniqueness
1,5-Diphenyl-3-methylthio-1H-pyrazole is unique due to the presence of both phenyl and methylthio groups, which contribute to its distinct chemical and biological properties
Propriétés
Numéro CAS |
80967-26-6 |
|---|---|
Formule moléculaire |
C16H14N2S |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
3-methylsulfanyl-1,5-diphenylpyrazole |
InChI |
InChI=1S/C16H14N2S/c1-19-16-12-15(13-8-4-2-5-9-13)18(17-16)14-10-6-3-7-11-14/h2-12H,1H3 |
Clé InChI |
KUEGNDBTGQMRSE-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



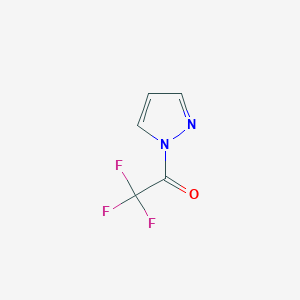
![Sodium 4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate](/img/structure/B12875342.png)
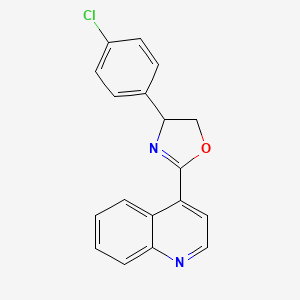
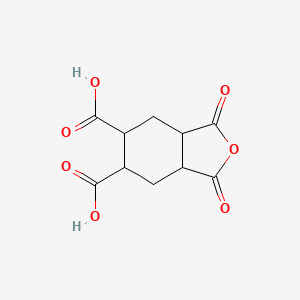
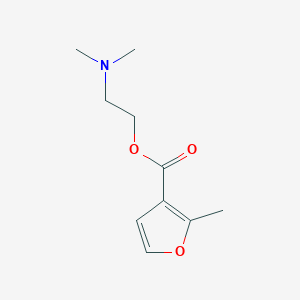
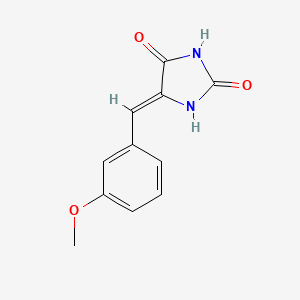


![6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B12875391.png)
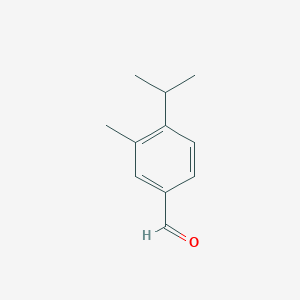
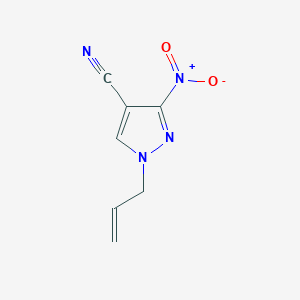
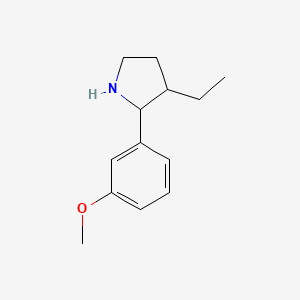
![2-(Difluoromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875426.png)
